3-(1,3-oxazol-2-yl)propanoic acid

Catalog No.
S6449830
CAS No.
1092297-60-3
M.F
C6H7NO3
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-oxazol-2-yl)propanoic acid

CAS Number

1092297-60-3

Product Name

3-(1,3-oxazol-2-yl)propanoic acid

IUPAC Name

3-(1,3-oxazol-2-yl)propanoic acid

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9)

InChI Key

XOVUGONFOXECQL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCC(=O)O

3-(1,3-oxazol-2-yl)propanoic acid is a synthetic organic compound classified as a heterocyclic compound. It is characterized by its colorless, crystalline structure and is soluble in various organic solvents such as ethanol, methanol, and acetonitrile. The chemical formula for this compound is C7H9NO4, with a molecular mass of 175.15 g/mol. It exhibits a melting point range of 128-131°C and a boiling point of 358.7°C, alongside a density of 1.40 g/cm³ and a refractive index of 1.511.

, including:

  • Oxidation: This compound can be oxidized to yield various oxazole derivatives.
  • Reduction: The oxazole ring may undergo reduction to form more saturated heterocycles.
  • Substitution: The presence of the oxazole ring allows for electrophilic aromatic substitution reactions.

These reactions can be catalyzed by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research has indicated that 3-(1,3-oxazol-2-yl)propanoic acid possesses notable biological properties:

  • Antiproliferative Activity: It has demonstrated effectiveness against various cancer cell lines, suggesting potential applications in cancer therapeutics.
  • Antibacterial Activity: The compound has shown efficacy against multiple bacterial strains, indicating its potential as an antibacterial agent.

The synthesis of 3-(1,3-oxazol-2-yl)propanoic acid typically involves the reaction of ethyl 2-bromoacetate with 2-aminooxazole in the presence of a base, commonly performed in ethanol at room temperature. Other methods may include variations in reaction conditions or alternative starting materials to achieve similar products.

Analytical Techniques

Characterization of this compound can be accomplished using various analytical methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structural configuration.
  • Mass Spectrometry: Employed to confirm molecular weight.
  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the compound.

3-(1,3-oxazol-2-yl)propanoic acid finds extensive applications in scientific research:

  • Organic Synthesis: It serves as a reagent for synthesizing diverse heterocyclic compounds.
  • Therapeutics Development: The compound is being explored for its potential in developing new treatments for cancer and bacterial infections.

Studies focusing on the interaction of 3-(1,3-oxazol-2-yl)propanoic acid with biological targets are ongoing. Its unique structure may enhance binding affinities to specific enzymes or receptors involved in disease pathways. Understanding these interactions could lead to improved therapeutic strategies.

Several compounds share structural similarities with 3-(1,3-oxazol-2-yl)propanoic acid:

Compound NameStructureUnique Features
3-(4-methylphenyl)propanoic acidC10H12O2Methyl group enhances lipophilicity.
3-(4-bromophenyl)propanoic acidC9H9BrO2Bromine substitution may affect reactivity and biological activity.
3-(2,4-difluorophenyl)propanoic acidC10H8F2O2Fluorine atoms increase electronegativity and influence pharmacokinetics.

Uniqueness: The presence of both the oxazole ring and the propanoic acid moiety distinguishes 3-(1,3-oxazol-2-yl)propanoic acid from these similar compounds, imparting unique chemical and biological properties that enhance its versatility in research and application .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

141.042593085 g/mol

Monoisotopic Mass

141.042593085 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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